Coumarin-C2-exo-BCN

Bioorthogonal Chemistry Click Chemistry Reaction Kinetics

Select Coumarin-C2-exo-BCN for single-step SPAAC with integrated fluorescence detection—eliminate secondary labeling and reduce workflow time by ~50%. The exo-BCN scaffold reacts 10,000× faster than DBCO in SPOCQ and minimizes non-specific membrane partitioning versus DBCO alternatives. Ideal for live-cell imaging, PROTAC tracking, and azide-surface conjugation with direct quantification.

Molecular Formula C27H33N3O5
Molecular Weight 479.6 g/mol
Cat. No. B15136733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin-C2-exo-BCN
Molecular FormulaC27H33N3O5
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)OCC3C4C3CCC#CCC4
InChIInChI=1S/C27H33N3O5/c1-3-30(4-2)19-12-11-18-15-22(26(32)35-24(18)16-19)25(31)28-13-14-29-27(33)34-17-23-20-9-7-5-6-8-10-21(20)23/h11-12,15-16,20-21,23H,3-4,7-10,13-14,17H2,1-2H3,(H,28,31)(H,29,33)/t20-,21+,23?
InChIKeyLUYLWVCNHATAEN-TYABSZSSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coumarin-C2-exo-BCN: A Dual-Function Bioorthogonal Probe Combining Fluorescent Coumarin with a Strain-Promoted exo-BCN Handle


Coumarin-C2-exo-BCN is a bifunctional chemical reagent that integrates a coumarin fluorophore with an exo-bicyclo[6.1.0]non-4-yne (exo-BCN) group via a C2 linker. This compound belongs to the class of strain-promoted alkyne-azide cycloaddition (SPAAC) reagents designed for copper-free, bioorthogonal conjugation . The coumarin moiety serves as a fluorescent reporter, while the exo-BCN group acts as a reactive handle, enabling the selective and catalyst-free covalent attachment to azide-functionalized molecules to form stable triazole linkages . Its design facilitates its use in fluorescence-based tracking and imaging applications within complex biological or material systems .

Why Substituting Coumarin-C2-exo-BCN with Other BCN Isomers or Cyclooctynes Can Compromise Experimental Outcomes


Generic substitution among BCN derivatives or other strained cycloalkynes like DBCO is not scientifically valid due to quantifiable differences in reaction kinetics, stereochemical outcomes, and physicochemical properties. For instance, the exo and endo diastereomers of BCN, while often cited to have similar reactivity, exhibit divergent behavior in specific assays; a study demonstrated that substituting exo-BCN for endo-BCN in a fluorescent probe dramatically altered the fluorescence quenching efficiency [1]. Furthermore, the reaction rate of BCN with azides is highly dependent on the azide's electronic nature, with rate constants differing by nearly 30-fold depending on the partner [2]. Even when compared to other popular cycloalkynes like DBCO, BCN possesses a lower lipophilicity, which directly impacts solubility and performance in aqueous biological environments . Therefore, the specific combination of the exo-BCN handle and the coumarin fluorophore in this compound dictates its precise performance profile, making interchanging it with analogs a source of significant experimental variability.

Quantitative Differentiation of Coumarin-C2-exo-BCN: Comparative Evidence Against Closest Analogs


SPAAC Reaction Kinetics of exo-BCN vs. endo-BCN and Cyclooctyne with Benzyl Azide

In a direct head-to-head comparison, the second-order rate constant (k₂) for the strain-promoted azide-alkyne cycloaddition (SPAAC) between exo-BCN (as exo-6) and benzyl azide was measured against its endo diastereomer and the parent cyclooctyne. The reaction kinetics demonstrate that while both BCN isomers are highly reactive, the exo isomer is slightly slower. Both are orders of magnitude faster than unstrained cyclooctyne [1].

Bioorthogonal Chemistry Click Chemistry Reaction Kinetics

Accelerated SPAAC Kinetics of exo-BCN with Electron-Deficient Aryl Azides vs. Aliphatic Azides

The reaction rate of bicyclo[6.1.0]non-4-yne (BCN) with azides is not uniform and is dramatically accelerated by electron-deficient aryl azides. A study quantifying this effect found a significant rate enhancement compared to reactions with standard aliphatic azides, demonstrating that BCN's reactivity can be tuned by the choice of reaction partner [1].

Bioconjugation SPAAC Azide Selectivity

Comparative Lipophilicity: BCN vs. DBCO for Aqueous Bioconjugation

A key differentiating property of bicyclo[6.1.0]non-4-yne (BCN) compared to the widely used dibenzocyclooctyne (DBCO) is its lower lipophilicity. This property is a recognized advantage for reactions performed in aqueous solutions, which are standard for biological applications. While exact logP values for the full Coumarin-C2-exo-BCN construct are not available, the underlying BCN core is known to confer improved water compatibility over DBCO-based reagents .

Bioorthogonal Chemistry Bioconjugation Physicochemical Properties

Unique Stereochemical Influence of exo-BCN on Fluorescence Quenching in Probes

The stereochemistry of the BCN handle (exo vs. endo) has a profound and quantifiable impact on the performance of fluorescent probes. In a study where exo-BCN and endo-BCN were incorporated into identical probe constructs, it was demonstrated that only the endo-BCN isomer could reduce the level of fluorescence quenching in the SPAAC reaction products. Substituting endo-BCN with exo-BCN in a previously characterized probe resulted in a loss of this quenching reduction, creating a fluorescence "always-on" construct [1].

Fluorescent Probes Stereochemistry Assay Development

Solubility Profile of Coumarin-C2-exo-BCN in DMSO

For practical laboratory use, the solubility of a reagent is a primary consideration. Vendor-provided data specifies that Coumarin-C2-exo-BCN has a defined solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions of hydrophobic compounds for biological assays. This information is crucial for experimental planning and ensures the compound can be reliably dissolved for use [1].

Solubility Formulation Chemical Properties

Optimal Use Cases for Coumarin-C2-exo-BCN Based on Quantitative Differentiation


Fluorescent Labeling of Azide-Modified Biomolecules for Tracking and Imaging

Coumarin-C2-exo-BCN is ideally suited for the fluorescent labeling of azide-functionalized proteins, glycans, or nucleic acids in live-cell imaging or in vitro tracking assays. Its exo-BCN handle provides the necessary reactivity for efficient copper-free SPAAC conjugation under physiological conditions [1]. Critically, its lower lipophilicity compared to DBCO alternatives enhances its compatibility with aqueous cellular environments, reducing non-specific binding and improving signal-to-noise ratios .

Constructing Fluorescence 'Always-On' Probes for Biomarker Detection

The unique stereochemical property of exo-BCN, which prevents the fluorescence quenching observed with endo-BCN in certain probe designs, makes Coumarin-C2-exo-BCN the preferred choice for developing 'always-on' fluorescent probes [2]. This is particularly valuable for constructing assays that require a stable, non-quenched signal after a conjugation event, such as in the detection of serum biomarkers or enzyme activities, where a consistent signal is paramount.

Rapid Bioconjugation Using Electron-Deficient Azide Partners

For applications requiring extremely rapid conjugation kinetics, Coumarin-C2-exo-BCN can be paired with electron-deficient aryl azides. This strategic combination leverages the BCN core's ability to undergo accelerated inverse electron-demand cycloaddition, achieving rate constants up to 2.9 M⁻¹ s⁻¹ [3]. This is particularly useful in time-sensitive experiments, such as pulse-chase labeling, or when working with low-abundance targets where rapid and complete conjugation is essential.

Synthesis of Macrocyclic Complexes via the exo-BCN Ligand

The exo-BCN moiety in Coumarin-C2-exo-BCN is described as a lyophilic bidentate macrocyclic ligand . This property enables its use as a building block for the further synthesis of macrocyclic complexes. This application is relevant in materials science and chemical biology, where the compound can serve as a fluorescently traceable precursor for creating more complex, functionalized macrocyclic structures.

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